Antimycin A4

描述

抗霉素A4是抗霉素A抗生素复合物的成员,该复合物还包括其他密切相关的化合物,例如抗霉素A1、抗霉素A2和抗霉素A3。该复合物以其抗真菌、杀虫、杀线虫和杀鱼特性而闻名。 抗霉素A4比其对应物更极性,并以64.8 μM的Ki值抑制ATP-柠檬酸裂解酶 。 由于其能够通过抑制线粒体电子传递链的复合物III来阻断线粒体呼吸作用,因此它被广泛用于研究线粒体呼吸作用和细胞凋亡 .

准备方法

抗霉素A4由链霉菌属的多种物种产生。生产涉及发酵过程,其中微生物在特定条件下培养以产生抗生素复合物。 然后对发酵液进行提取和纯化过程以分离抗霉素A4 。 合成路线涉及形成酰基和烷基取代的二内酯环,该环通过酰胺键与3-甲酰胺水杨酸连接 。 工业生产方法通常涉及大规模发酵,然后进行色谱分离以获得纯的抗霉素A4 .

化学反应分析

抗霉素A4会发生各种化学反应,包括:

氧化: 抗霉素A4可以在特定条件下被氧化,导致形成不同的氧化产物。

还原: 还原反应可以改变抗霉素A4中存在的官能团,影响其生物活性。

这些反应中常用的试剂包括过氧化氢等氧化剂、硼氢化钠等还原剂以及用于取代反应的各种亲核试剂。 形成的主要产物取决于所使用的特定反应条件和试剂 .

科学研究应用

Cancer Research

Recent studies have highlighted Antimycin A4's role in cancer therapy. It has been shown to enhance the degradation of the c-Myc protein, a crucial regulator of cell growth and proliferation in many cancers. By promoting c-Myc degradation through ROS-dependent and independent pathways, this compound can inhibit cancer cell growth effectively .

Case Study: c-Myc Degradation

- Objective : To assess this compound's effect on c-Myc levels in various cancer cell lines.

- Findings : Treatment with this compound resulted in a significant reduction of c-Myc protein levels across multiple cancer cell lines, including HCT116 and HeLa cells. The correlation between endogenous c-Myc levels and sensitivity to this compound was observed, indicating its potential as a therapeutic agent against tumors with high c-Myc expression .

Environmental Science

This compound has been utilized as a management chemical for controlling invasive fish species due to its potent toxicity. Research has established species sensitivity distributions (SSDs) for various aquatic organisms exposed to this compound, revealing that fish are significantly more sensitive compared to invertebrates .

Data Table: Species Sensitivity Distribution (SSD)

| Species Group | 96h Toxicity Value (µg/L) | Sensitivity Ratio |

|---|---|---|

| Fish | 0.059 | 193-fold higher |

| Invertebrates | Varies (higher values) | - |

Analytical Methods

The determination of this compound concentration in various formulations has been enhanced through advanced analytical techniques such as High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS). This method allows for accurate quantification of Antimycin homologs, including A4, ensuring reliable data for research applications .

Key Findings from HPLC-MS Analysis

- Calibration Curve : Developed using known concentrations of Antimycin homologs.

- Accuracy Criteria : Required for calibration curves.

- Mean Concentration Determination : Statistical analysis confirmed the precision and accuracy of measurements across different analysts.

作用机制

抗霉素A4通过抑制线粒体电子传递链的复合物III发挥作用。它与细胞色素c还原酶的Qi位点结合,阻止电子在b型细胞色素和泛醌之间的传递。 这种抑制会导致复合物III的Q(外)位点处的泛半醌自由基稳定,从而导致超氧化物产生增加 。 此外,抗霉素A4抑制ATP-柠檬酸裂解酶并通过靶向Bcl-2和Bcl-xL蛋白来诱导细胞凋亡 .

相似化合物的比较

抗霉素A4是抗霉素A复合物的一部分,该复合物包括抗霉素A1、抗霉素A2和抗霉素A3。 这些化合物具有相似的核心结构,但其酰基和烷基侧链不同,从而影响它们的极性和生物活性 。 与其他对应物相比,抗霉素A4更极性,并且对ATP-柠檬酸裂解酶具有独特的抑制作用 。 其他类似的化合物包括鱼藤酮和寡霉素,它们也抑制线粒体电子传递,但靶向链中的不同复合物 .

抗霉素A4独特的性质和多种应用使其成为科学研究和工业应用中的宝贵化合物。

生物活性

Antimycin A4 is a member of the antimycin family, a group of compounds produced by various Streptomyces species, known for their significant biological activities, particularly in antifungal and anticancer applications. This article provides a comprehensive overview of the biological activity of this compound, highlighting its mechanisms of action, efficacy against various pathogens, and potential therapeutic applications.

Overview of this compound

This compound was first isolated from Streptomyces blastimyceticus in 1958 and is part of a complex that includes Antimycin A1, A2, and A3. It exhibits broad-spectrum biological activity, making it a compound of interest in pharmacological research . The compound's structure consists of a polyketide backbone, which is characteristic of many secondary metabolites produced by Streptomyces species.

The primary mechanisms through which this compound exerts its biological effects include:

- Inhibition of Mitochondrial Respiration : this compound acts as an inhibitor of the mitochondrial electron transport chain, specifically targeting complex III (cytochrome bc1 complex). This inhibition leads to the disruption of ATP production and an increase in reactive oxygen species (ROS) generation .

- c-Myc Degradation Acceleration : Recent studies have shown that Antimycin A can enhance the degradation of c-Myc protein, a critical regulator of cell proliferation. This effect is mediated through the ubiquitin-proteasome system, indicating potential applications in cancer therapy by targeting c-Myc overexpression in tumors .

Biological Activities

This compound has been reported to exhibit various biological activities:

- Antifungal Activity : It shows potent antifungal effects against Candida albicans, with studies indicating that disruption of specific biosynthetic pathways in Streptomyces strains significantly reduces antifungal activity . The compound's efficacy against other fungal pathogens has also been documented.

- Antitumor Activity : The ability to inhibit c-Myc degradation suggests a role for this compound in cancer treatment. In vitro studies have demonstrated its capacity to reduce cell viability in several cancer cell lines, including HCT116 and HeLa cells .

- Insecticidal Properties : this compound has been noted for its insecticidal activity, making it a candidate for agricultural applications against pest species .

Case Study 1: Antifungal Efficacy Against Candida albicans

A study involving the application of this compound demonstrated significant antifungal activity against C. albicans. The bioassay showed that wild-type Streptomyces strains producing Antimycin exhibited higher antifungal activity compared to mutants lacking the antimycin biosynthetic gene cluster. The results are summarized in Table 1.

| Strain Type | Zone of Inhibition (mm) |

|---|---|

| Wild-type | 25 |

| ΔantC Mutant | 5 |

| ΔfscC Mutant | 20 |

This data indicates that specific genes within the biosynthetic pathway are crucial for the production of effective antifungal agents .

Case Study 2: Impact on c-Myc Levels in Cancer Cells

In a controlled experiment examining the effect of this compound on c-Myc levels in various cancer cell lines, it was found that treatment led to a concentration-dependent decrease in c-Myc protein levels. The results are shown in Table 2.

| Cell Line | c-Myc Protein Level (Relative to Control) |

|---|---|

| HCT116 | 0.3 |

| HeLa | 0.5 |

| MIA PaCa-2 | 0.6 |

These findings suggest that this compound may play a significant role in modulating oncogenic signaling pathways .

属性

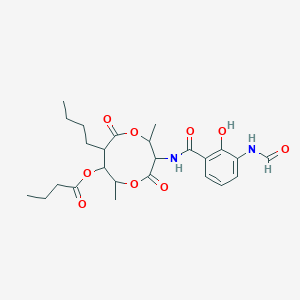

IUPAC Name |

[8-butyl-3-[(3-formamido-2-hydroxybenzoyl)amino]-2,6-dimethyl-4,9-dioxo-1,5-dioxonan-7-yl] butanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H34N2O9/c1-5-7-10-17-22(36-19(29)9-6-2)15(4)35-25(33)20(14(3)34-24(17)32)27-23(31)16-11-8-12-18(21(16)30)26-13-28/h8,11-15,17,20,22,30H,5-7,9-10H2,1-4H3,(H,26,28)(H,27,31) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYANSQKXOLFAFP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1C(C(OC(=O)C(C(OC1=O)C)NC(=O)C2=C(C(=CC=C2)NC=O)O)C)OC(=O)CCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H34N2O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

506.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27220-59-3 | |

| Record name | Antimycin A4 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027220593 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 8-butyl-3-(3-formamido-2-hydroxybenzamido)-2,6-dimethyl-4,9-dioxo-1,5-dioxonan-7-yl butyrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.934 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。